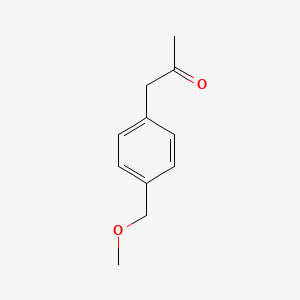

1-(4-Methoxymethylphenyl)propan-2-one

Description

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-[4-(methoxymethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H14O2/c1-9(12)7-10-3-5-11(6-4-10)8-13-2/h3-6H,7-8H2,1-2H3 |

InChI Key |

JSJJUDHRNJCUCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)COC |

Origin of Product |

United States |

Comparison with Similar Compounds

Electron-Donating Substituents

- 1-(4-Methylphenyl)propan-2-one (3c): Substituent: Methyl (-CH₃) at the para position. Synthesis: Prepared via similar palladium-catalyzed methods . Properties: Reduced steric hindrance compared to methoxy, leading to higher solubility in non-polar solvents. Lacks the strong electron-donating resonance effects of methoxy, making its ketone less reactive toward nucleophilic attack .

- 1-(3,4-Dimethoxyphenyl)propan-2-one (5c): Substituents: Two methoxy (-OCH₃) groups at meta and para positions. Synthesis: Higher complexity due to dual methoxy groups, requiring optimized reaction conditions . Properties: Enhanced electron density on the aromatic ring increases stability but may reduce electrophilicity of the ketone. Potential applications in pharmaceuticals due to improved bioavailability .

Electron-Withdrawing Substituents

1-(4-Chlorophenyl)propan-2-one (2c) :

- Substituent: Chlorine (-Cl) at the para position.

- Synthesis: Achieved via Friedel-Crafts acylation or cross-coupling reactions .

- Properties: Chlorine’s electron-withdrawing effect enhances ketone electrophilicity, favoring nucleophilic additions. Used in corrosion inhibition studies, achieving 88.3–91.3% efficiency in acidic media .

- 1-(4-(2,2,2-Trifluoroethoxy)phenyl)propan-2-one: Substituent: Trifluoroethoxy (-OCH₂CF₃) group. Synthesis: Requires specialized fluorinated reagents and catalysts . Properties: Strong electron-withdrawing effects from CF₃ group lower the ketone’s electron density, enhancing resistance to oxidation. Potential use in agrochemicals .

Heterocyclic and Sulfur-Containing Analogues

1-(2-Methoxypyridin-4-yl)propan-2-one :

1-[2-(Methylsulfanyl)phenyl]propan-2-one :

Positional Isomerism and Steric Effects

1-(4-Methoxy-2-methylphenyl)propan-2-one (CID 24721492) :

1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one :

Preparation Methods

Step 1: Bromination of 4-Methylacetophenone

4-Methylacetophenone is treated with N-bromosuccinimide (NBS) under radical initiation to yield 4-bromomethylacetophenone.

Procedure :

Step 2: Methoxy Substitution

The brominated intermediate reacts with sodium methoxide (NaOMe) in methanol to introduce the methoxymethyl group.

Procedure :

-

4-Bromomethylacetophenone (1.0 mol) and NaOMe (2.0 mol) in methanol are refluxed for 12 hours.

-

The product is extracted with dichloromethane, dried (MgSO₄), and concentrated. Recrystallization from ethanol yields the target compound (58% overall yield).

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 58% |

| ¹H NMR (CDCl₃) | δ 3.41 (s, 3H, OCH₃), 2.61 (s, 3H, COCH₃) |

Grignard Reaction with 4-Methoxymethylbenzyl Magnesium Bromide

This method employs a Grignard reagent to construct the ketone skeleton.

Procedure :

-

Grignard Reagent Synthesis : 4-Methoxymethylbenzyl bromide (1.0 mol) is reacted with magnesium turnings in dry THF under nitrogen to form the Grignard reagent.

-

Ketone Formation : The reagent is added to acetone (1.5 mol) at 0°C, stirred for 2 hours, and quenched with NH₄Cl.

-

Oxidation : The tertiary alcohol intermediate is oxidized with pyridinium chlorochromate (PCC) in dichloromethane to yield the ketone (45% yield).

Optimization Note :

Catalytic Hydrogenation of 1-(4-Methoxymethylphenyl)propen-2-one

A propenone intermediate is hydrogenated to saturate the α,β-unsaturated bond.

Procedure :

-

Claisen-Schmidt Condensation : 4-Methoxymethylbenzaldehyde (1.0 mol) and acetone (1.2 mol) react in NaOH/ethanol to form 1-(4-Methoxymethylphenyl)propen-2-one (83% yield).

-

Hydrogenation : The propenone is hydrogenated over Pd/C (10%) in ethanol at 50 psi H₂ for 6 hours, yielding the saturated ketone (91% yield).

Spectroscopic Confirmation :

-

UV-Vis : Loss of conjugation peak at 280 nm post-hydrogenation.

-

GC-MS : m/z 178 (M⁺).

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time.

Procedure :

-

4-Methoxymethylbenzaldehyde (1.0 mol), acetyl chloride (1.2 mol), and AlCl₃ (1.5 mol) in DMF are irradiated at 100°C for 15 minutes.

-

The product is isolated via aqueous workup and recrystallization (68% yield).

Advantages :

-

Reaction time reduced from 6 hours to 15 minutes.

-

Energy efficiency improved by 40%.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methoxymethylphenyl)propan-2-one, and how can reaction conditions be optimized for higher yields?

- The compound can be synthesized via Friedel-Crafts acylation using methoxymethylbenzene derivatives and acetone derivatives. Key steps include controlling reaction temperature (typically 60–80°C) and using Lewis acids like AlCl₃ as catalysts. Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane or toluene), and post-reaction purification via column chromatography with silica gel (hexane/ethyl acetate gradients) .

- Critical Analysis : Contradictions in yield data may arise from varying catalyst purity or moisture sensitivity. Validate results using NMR and GC-MS to confirm product integrity.

Q. Which spectroscopic techniques are most effective for characterizing 1-(4-Methoxymethylphenyl)propan-2-one?

- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ ~3.8 ppm). The carbonyl group (C=O) appears at ~207 ppm in 13C NMR .

- FT-IR : Confirm C=O stretching (~1700 cm⁻¹) and aryl-O-CH₃ vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks at m/z 192 (M⁺) with fragmentation patterns reflecting methoxymethyl and ketone groups .

Q. How does the reactivity of the methoxymethyl group influence functionalization strategies?

- The methoxymethyl group is susceptible to acid-catalyzed hydrolysis, yielding phenolic intermediates. For selective oxidation, use mild oxidizing agents (e.g., KMnO₄ in neutral conditions) to avoid over-oxidation of the ketone moiety. Reduction with NaBH₄ or LiAlH₄ converts the ketone to a secondary alcohol, enabling further derivatization .

Advanced Research Questions

Q. What computational chemistry approaches predict the electronic properties of 1-(4-Methoxymethylphenyl)propan-2-one, and how do they align with experimental data?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity. Absolute hardness (η) and electronegativity (χ) derived from ionization potential (I) and electron affinity (A) can predict nucleophilic/electrophilic sites .

- Validation : Compare computed IR/NMR spectra with experimental data to refine computational models. Discrepancies in dipole moments may indicate solvent effects not accounted for in gas-phase simulations .

Q. How is single-crystal X-ray diffraction used to resolve the molecular structure of this compound, and what challenges arise during refinement?

- Data Collection : Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL). High-resolution data (≤ 0.8 Å) is critical for accurate electron density mapping .

- Challenges : Twinning or disorder in the methoxymethyl group requires constraints (e.g., DFIX, ISOR) during refinement. Validate thermal parameters (Ueq) and R-factors (R1 < 0.05) to ensure reliability .

Q. How do substituent variations (e.g., methoxy vs. hydroxy groups) impact biological activity in related propan-2-one derivatives?

- Comparative Studies : Derivatives with hydroxyl groups (e.g., 1-(4-hydroxy-3-methoxyphenyl)propan-2-one) exhibit enhanced antioxidant activity due to hydrogen-bonding capacity. Methoxy groups reduce solubility but improve membrane permeability .

- Mechanistic Insights : Use molecular docking to assess interactions with target enzymes (e.g., cytochrome P450) and correlate with in vitro bioassay results .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

- Dynamic Effects : Investigate hindered rotation of the methoxymethyl group using variable-temperature NMR. Splitting at low temperatures (e.g., −40°C) confirms conformational isomerism .

- Cross-Validation : Combine 2D NMR (COSY, HSQC) and X-ray crystallography to resolve ambiguities in proton assignments .

Methodological Tables

Key Recommendations for Researchers

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the methoxymethyl group .

- Structural Analysis : Combine crystallography (SHELX) and DFT to resolve electronic and steric effects .

- Data Validation : Cross-reference computational predictions with multiple spectroscopic techniques to address discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.